(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

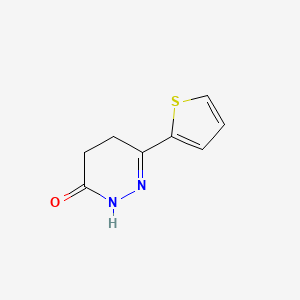

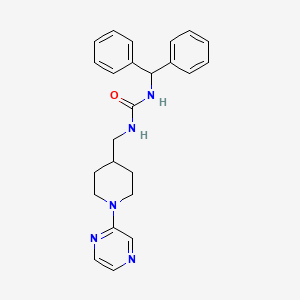

“(4-Propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride” is a chemical compound with a molecular weight of 181.6 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 3-isoxazolylmethanesulfonyl chloride . The InChI code is 1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 181.6 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Methanesulfonyl chloride is utilized in the synthesis of heterocyclic compounds, such as 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo[3,2-e][2H-1,5]oxazocinium methanesulfonates, showcasing its role in creating complex molecules with potential applications in material science and pharmacology (Upadhyaya et al., 1997).

Catalysis and One-Pot Synthesis

- The compound has been found effective in catalyzing the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating its utility in facilitating efficient, versatile synthetic pathways (Kumar et al., 2008).

Molecular Structure Studies

- Studies on the molecular structure of methane sulfonyl chloride by electron diffraction highlight its utility in deepening the understanding of molecular geometries and their implications for chemical reactivity and bonding (Hargittai & Hargittai, 1973).

Intramolecular Cyclization

- Research involving rhodium-catalyzed intramolecular cyclization demonstrates the role of methanesulfonyl chloride derivatives in the synthesis of sulfonylated unsaturated piperidines, contributing to the development of new synthetic methods in organic chemistry (Furukawa et al., 2019).

RNA-Cleaving DNA Enzyme Studies

- The solvolytic reaction of methanesulfonyl chloride has been studied to understand the kinetics and mechanisms underlying RNA-cleaving DNA enzyme activities, offering insights into biochemical processes and molecular biology (Choi et al., 2000).

Sulfonylation in Organic Synthesis

- Methanesulfonyl chloride is utilized in the sulfonylation of alcohols, demonstrating its importance in the modification of organic compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Tanabe et al., 1995).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These precautionary statements provide guidance on how to handle, store, and dispose of the compound safely.

Eigenschaften

IUPAC Name |

(4-propan-2-yl-1,2-oxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO3S/c1-5(2)6-3-12-9-7(6)4-13(8,10)11/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXILIUFCYKKUKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-chloro-4-fluorophenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2981030.png)

![N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981031.png)

![N-cyclopentyl-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981036.png)

![6-Bromo-1,8a-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2981039.png)

![5-Methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981040.png)

![N-(1-cyanocyclohexyl)-2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2981043.png)

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2981047.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)